

Antimicrobial and antifungal activity of (R)-(+)-Citronellic acid

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Compound of Interest

Compound Name: (R)-(+)-Citronellic acid

Cat. No.: B100766

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An in-depth examination of **(R)-(+)-Citronellic acid** reveals its promising antimicrobial and antifungal properties, positioning it as a compound of interest for researchers, scientists, and drug development professionals. This monoterpenoid carboxylic acid demonstrates notable efficacy against a range of pathogenic bacteria and fungi. Its mechanism of action, primarily involving the disruption of microbial cell membranes, underscores its potential as a novel therapeutic agent.

Data Presentation: Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal activity of **(R)-(+)-Citronellic acid** has been evaluated through various studies, often as a major constituent of essential oils. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the substance that prevents visible growth of a microorganism.

Bacterial Strain	Test Substance	(R)-(+)-Citronellic Acid Concentration in Substance	Minimum Inhibitory Concentration (MIC)	Reference
Bacillus subtilis	Pure (R)-Citronellic Acid	100%	500 ppm	[1]
Bacillus subtilis	Capsicum annuum Oleoresin	Not specified	25 µL/mL	[2]
Escherichia coli	Garcinia kola Leaf Essential Oil	48.3%	200 µg/mL	[3]
Klebsiella pneumoniae	Garcinia kola Leaf Essential Oil	48.3%	50 µg/mL	[3]
Pseudomonas aeruginosa	Garcinia kola Leaf Essential Oil	48.3%	200 µg/mL	[3]
Staphylococcus aureus	Garcinia kola Leaf Essential Oil	48.3%	>400 µg/mL	[3]
Mycobacterium bovis BCG	Garcinia kola Leaf Essential Oil	48.3%	>400 µg/mL	[3]

Fungal Strain	Test Substance	(R)-(+)-Citronellic Acid Concentration in Substance	Minimum Inhibitory Concentration (MIC)	Reference
Aspergillus niger	Capsicum annuum Oleoresin	Not specified	40 µL/mL	[2]
Candida albicans	Garcinia kola Leaf Essential Oil	48.3%	100 µg/mL	[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antifungal activity of **(R)-(+)-Citronellic acid**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

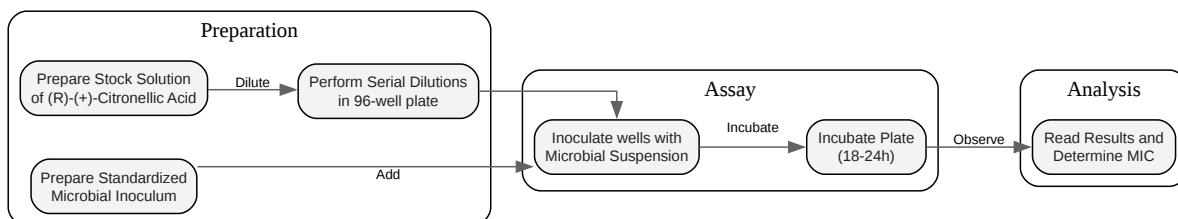
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

- **(R)-(+)-Citronellic acid**
- Sterile 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Microbial cultures (adjusted to 0.5 McFarland standard)
- Sterile pipette and tips
- Incubator

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **(R)-(+)-Citronellic acid** in a suitable solvent (e.g., DMSO) at a high concentration.
- Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 μ L.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Inoculation: Add 100 μ L of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 200 μ L.
- Controls:
 - Positive Control: A well containing only the broth medium and the microbial inoculum (no test compound).
 - Negative Control: A well containing only the broth medium (no inoculum or test compound).
- Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of **(R)-(+)-Citronellic acid** at which there is no visible growth of the microorganism.

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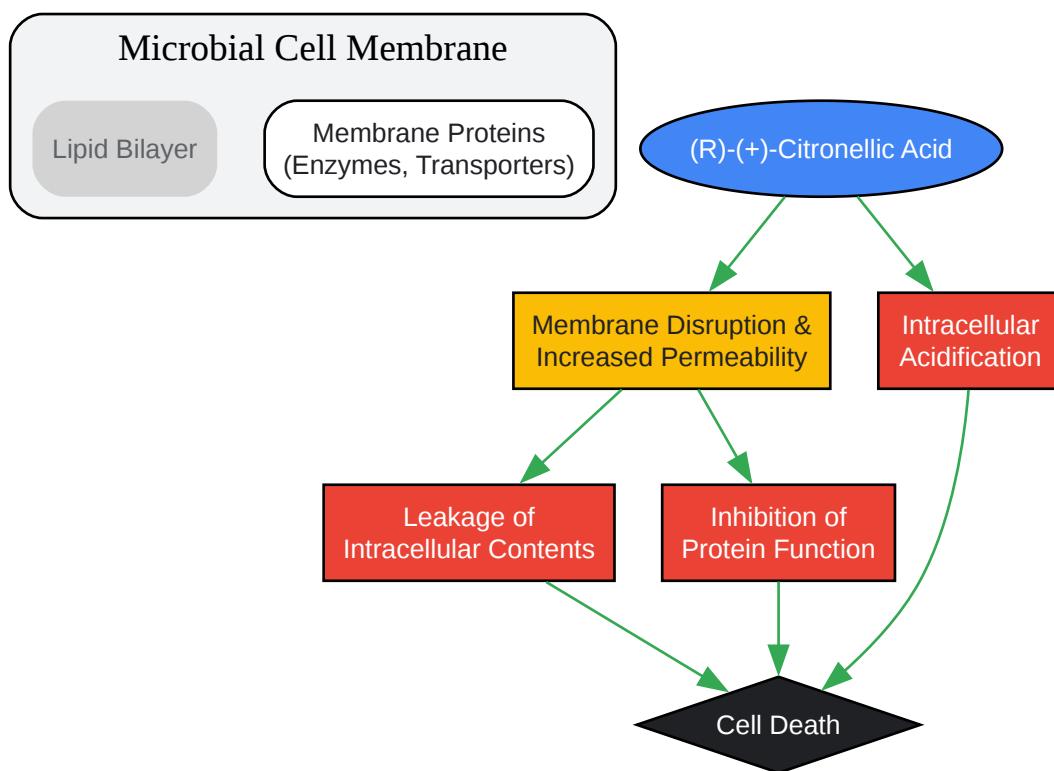
Workflow for MIC Determination.

Mechanism of Action

The antimicrobial and antifungal activity of monoterpenoid carboxylic acids like **(R)-(+)-Citronellic acid** is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.^{[4][5]}

Key Mechanisms:

- Membrane Disruption: Due to its lipophilic nature, **(R)-(+)-Citronellic acid** can easily insert into the lipid bilayer of the microbial cell membrane. This insertion disrupts the packing of phospholipids, leading to increased membrane fluidity and permeability.^[4]
- Loss of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.
- Inhibition of Membrane-Embedded Proteins: The alteration of the membrane environment can inhibit the function of essential membrane-embedded proteins, including enzymes and transporters, which are vital for cellular processes like respiration and nutrient uptake.^[4]
- Intracellular Acidification: As a carboxylic acid, it can cross the cell membrane in its undissociated form and then dissociate in the cytoplasm, releasing protons and lowering the intracellular pH. This acidification can disrupt various metabolic functions.^[5]



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Proposed Mechanism of Action.

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